REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([F:11])=[C:8]([CH:10]=1)[NH2:9])([O-:3])=[O:2].CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1>C(O)(=O)C>[F:11][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:10][C:8]=1[N:9]1[CH:14]=[CH:18][CH:17]=[CH:16]1
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Name
|
|
Quantity
|
7 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=C(N)C1)F
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
after 4 hours
|
Duration
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4 h
|
Type
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TEMPERATURE
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Details
|
Thus, the reaction mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
partitioned (CH2Cl2//H2O)
|
Type
|
WASH
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Details
|
The organic phase was washed with H2O (3×50 mL), brine (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a light brown residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (hexanes→1:9 EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |